An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-2 (YQ128)
An In-Depth Technical Guide to the Discovery and Synthesis of NLRP3-IN-2 (YQ128)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NLRP3-IN-2, a potent and selective second-generation inhibitor of the NLRP3 inflammasome, also identified in scientific literature as compound 17 (YQ128). This document details the scientific background, synthesis pathway, biological activity, and key experimental protocols for researchers in the field of inflammation and drug discovery.
Introduction to the NLRP3 Inflammasome and Its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders, making it a prime therapeutic target.
NLRP3-IN-2 (YQ128) emerged from structure-activity relationship (SAR) studies of a new chemical scaffold of selective NLRP3 inflammasome inhibitors. It has demonstrated potent and selective inhibition of the NLRP3 inflammasome, highlighting its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics.
Discovery and Synthesis of NLRP3-IN-2 (YQ128)
NLRP3-IN-2 (YQ128) was developed through the optimization of a sulfonamide-based chemical scaffold. The synthesis is a multi-step process, which is outlined below.
Synthesis Pathway
The synthesis of NLRP3-IN-2 (YQ128) involves the following key steps:
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Step 1: Synthesis of the Sulfonamide Intermediate: The synthesis begins with the reaction of 4-aminobenzenesulfonamide with 5-chloro-2-methoxybenzoyl chloride in the presence of a base to form the corresponding N-acylated sulfonamide.
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Step 2: Introduction of the Propargyl Group: The sulfonamide nitrogen is then alkylated with propargyl bromide to introduce the alkyne functionality.
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Step 3: Acrylamide Formation: Finally, the free amine is acylated with acryloyl chloride to yield the final product, NLRP3-IN-2 (YQ128).
Detailed Synthesis Protocol
A detailed, step-by-step protocol for the synthesis of NLRP3-IN-2 (YQ128) is as follows:
Step 1: Synthesis of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide
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To a solution of 4-aminobenzenesulfonamide (1.0 eq) in anhydrous pyridine at 0 °C, add 5-chloro-2-methoxybenzoyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
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Purify the crude product by recrystallization from ethanol to yield pure 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide.
Step 2: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine
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To a solution of 4-amino-N-(5-chloro-2-methoxybenzoyl)benzenesulfonamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
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Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
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Stir the reaction mixture at 60 °C for 4 hours.
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After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
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Filter the precipitate, wash with water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.
Step 3: Synthesis of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)acrylamide (NLRP3-IN-2 / YQ128)
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To a solution of N-(4-(N-(5-chloro-2-methoxybenzoyl)sulfamoyl)phenyl)-N-(prop-2-yn-1-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
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Stir the reaction mixture at 0 °C for 2 hours.
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Quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield NLRP3-IN-2 (YQ128) as a solid.
Biological Activity and Pharmacokinetic Profile
The biological activity of NLRP3-IN-2 (YQ128) has been characterized in various in vitro and in vivo models.
In Vitro Activity and Selectivity
NLRP3-IN-2 (YQ128) is a potent inhibitor of the NLRP3 inflammasome. Its inhibitory activity has been quantified in different cell-based assays.
| Parameter | Cell Line | Assay Conditions | Value | Reference |
| IC50 | J774A.1 Macrophages | LPS/ATP-induced IL-1β release | 0.30 ± 0.01 µM | [1][2] |
| IC50 | Mouse Peritoneal Macrophages | LPS/ATP-induced IL-1β release | 1.59 ± 0.60 µM | [1] |
Importantly, NLRP3-IN-2 (YQ128) has demonstrated high selectivity for the NLRP3 inflammasome over other inflammasomes, such as NLRC4 and AIM2.[1]
Pharmacokinetic Properties
Pharmacokinetic studies in rats have provided insights into the in vivo disposition of NLRP3-IN-2 (YQ128).
| Parameter | Route of Administration | Dose | Value | Reference |
| Half-life (t1/2) | Intravenous | 20 mg/kg | 6.6 hours | [1][2] |
| Oral Bioavailability | Oral | 20 mg/kg | ~10% | [1][2] |
These studies indicate that while NLRP3-IN-2 (YQ128) has a reasonable half-life, its oral bioavailability is limited, suggesting that future drug development efforts may focus on improving this property.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of NLRP3-IN-2 (YQ128).
NLRP3 Inflammasome Activation and Inhibition Assay in J774A.1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in J774A.1 murine macrophages using Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP), and the assessment of inhibitory activity.
Materials:
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J774A.1 macrophage cell line
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DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
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LPS (from E. coli O111:B4)
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ATP
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NLRP3-IN-2 (YQ128) or other test compounds
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ELISA kit for mouse IL-1β
Procedure:
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Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
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Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of NLRP3-IN-2 (YQ128) for 30 minutes.
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Activation: Add ATP (5 mM) to the wells to activate the NLRP3 inflammasome and incubate for 30 minutes.
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Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
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IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Inflammasome Selectivity Assay
This protocol is used to determine the selectivity of NLRP3-IN-2 (YQ128) for the NLRP3 inflammasome over the NLRC4 and AIM2 inflammasomes.
Materials:
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J774A.1 macrophage cell line
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LPS
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Flagellin (for NLRC4 activation)
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Poly(dA:dT) (for AIM2 activation)
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NLRP3-IN-2 (YQ128)
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ELISA kit for mouse IL-1β
Procedure:
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Cell Seeding and Priming: Seed and prime J774A.1 cells with LPS as described in the NLRP3 activation assay protocol.
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Inhibitor Treatment: Treat the primed cells with NLRP3-IN-2 (YQ128) at a fixed concentration (e.g., 10 µM).
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Inflammasome Activation:
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NLRC4 Activation: Transfect the cells with Flagellin (1 µg/mL) and incubate for 6 hours.
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AIM2 Activation: Transfect the cells with Poly(dA:dT) (1 µg/mL) and incubate for 8 hours.
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Supernatant Collection and IL-1β Measurement: Collect the supernatants and measure the IL-1β concentration as described previously.
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Data Analysis: Compare the IL-1β levels in the presence and absence of the inhibitor to determine the effect on NLRC4 and AIM2 inflammasome activation.
Rat Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a test compound in rats following intravenous (IV) and oral (PO) administration.
Materials:
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Male Sprague-Dawley rats (250-300 g)
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NLRP3-IN-2 (YQ128)
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Vehicle for IV and PO administration (e.g., saline, PEG400)
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Blood collection tubes (containing anticoagulant)
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LC-MS/MS system for bioanalysis
Procedure:
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Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
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Dose Preparation: Prepare the dosing solutions of NLRP3-IN-2 (YQ128) in the appropriate vehicle for both IV and PO administration.
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Administration:
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IV Administration: Administer a single bolus dose of NLRP3-IN-2 (YQ128) via the tail vein.
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PO Administration: Administer a single dose of NLRP3-IN-2 (YQ128) via oral gavage.
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Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Bioanalysis: Analyze the plasma samples to determine the concentration of NLRP3-IN-2 (YQ128) using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software. Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Discovery and Characterization of NLRP3-IN-2
Caption: Workflow for NLRP3-IN-2 discovery.
